![molecular formula C7H16N2O2Si B14625794 ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
ethyl N-[amino(trimethylsilyl)methylidene]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[amino(trimethylsilyl)methylidene]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various chemical reactions due to its unique structure, which includes a trimethylsilyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[amino(trimethylsilyl)methylidene]carbamate typically involves the reaction of ethyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Ethyl carbamate+Trimethylsilyl chloride→Ethyl N-[amino(trimethylsilyl)methylidene]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[amino(trimethylsilyl)methylidene]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Ethyl N-[amino(trimethylsilyl)methylidene]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl N-[amino(trimethylsilyl)methylidene]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The trimethylsilyl group provides steric hindrance, further stabilizing the compound. The protected amine can then undergo selective reactions, and the protecting group can be removed under specific conditions to yield the desired product.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl carbamate
- Trimethylsilyl chloride
- N-tert-Butoxycarbonyl-L-phenylalanine
Uniqueness
Ethyl N-[amino(trimethylsilyl)methylidene]carbamate is unique due to its combination of a carbamate and a trimethylsilyl group. This combination provides both protection and stability to the amine group, making it highly useful in various synthetic applications. The trimethylsilyl group also allows for easy removal under mild conditions, which is advantageous in multi-step synthesis processes.
Propiedades
Fórmula molecular |
C7H16N2O2Si |
|---|---|
Peso molecular |
188.30 g/mol |
Nombre IUPAC |
ethyl N-[amino(trimethylsilyl)methylidene]carbamate |
InChI |
InChI=1S/C7H16N2O2Si/c1-5-11-7(10)9-6(8)12(2,3)4/h5H2,1-4H3,(H2,8,9,10) |
Clave InChI |
AOUUFYVLTJEEGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N=C(N)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)

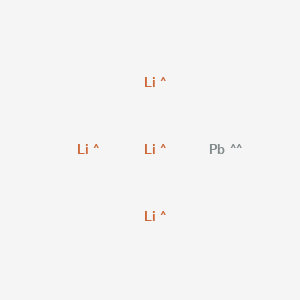
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
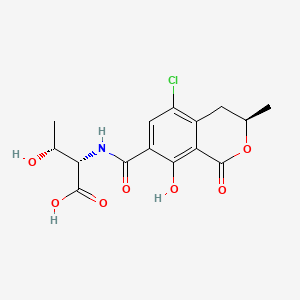

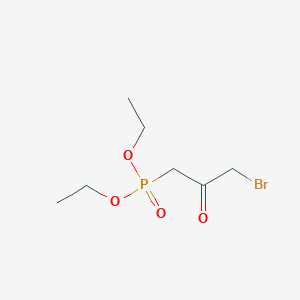
![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
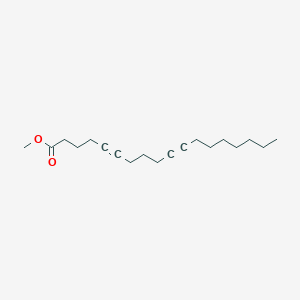
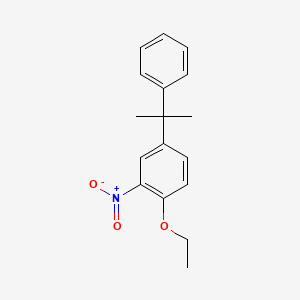
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
